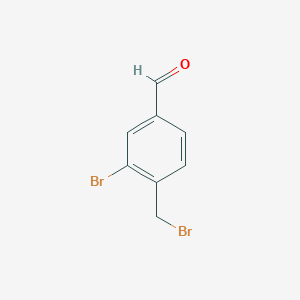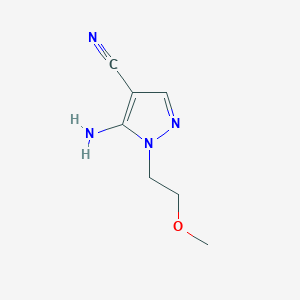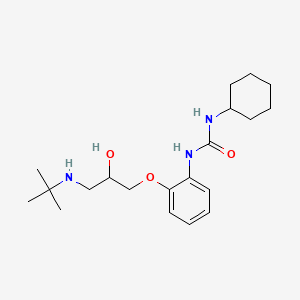
N-Cyclohexyl-N'-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea is a complex organic compound with a unique structure that includes a tert-butyl amino group, a hydroxypropoxy group, a phenyl ring, and a cyclohexylurea moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-(tert-butyl amino)-2-hydroxypropoxy benzene. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield various amine derivatives.
Applications De Recherche Scientifique
1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The tert-butyl amino group and hydroxypropoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylcarbamate
- 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylthiourea
Uniqueness
1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
50903-17-8 |
|---|---|
Formule moléculaire |
C20H33N3O3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-16(24)14-26-18-12-8-7-11-17(18)23-19(25)22-15-9-5-4-6-10-15/h7-8,11-12,15-16,21,24H,4-6,9-10,13-14H2,1-3H3,(H2,22,23,25) |
Clé InChI |
NRZOEGNSTSNSPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)NC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



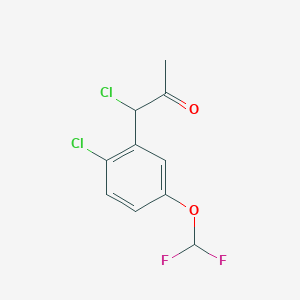


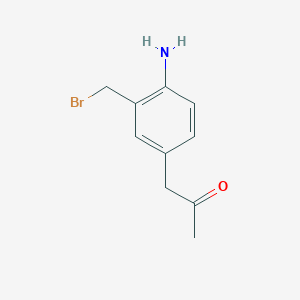

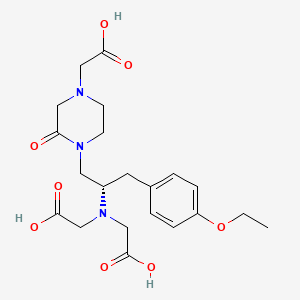
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
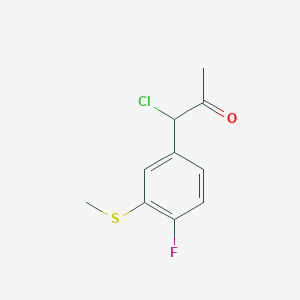
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
